molecular formula C8H12N2O2 B1432433 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione CAS No. 21231-74-3

5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione

Cat. No.: B1432433
CAS No.: 21231-74-3
M. Wt: 168.19 g/mol
InChI Key: MMWORVYFDAWNKD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound represents a specialized member of the hydantoin chemical family, classified systematically as an imidazolidinedione derivative. The compound is registered under Chemical Abstracts Service number 21231-74-3, establishing its unique identity within chemical databases. According to PubChem documentation, the systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the substitution pattern on the five-membered heterocyclic ring structure.

The molecular designation C8H12N2O2 indicates a relatively compact organic molecule containing eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The compound exists as part of the broader 2,4-imidazolidinedione family, which encompasses numerous derivatives with varying substitution patterns at different positions on the core ring structure. Chemical databases classify this compound within multiple synonym categories, including alternative nomenclature such as hydantoin derivatives and methylcyclopropyl-substituted imidazolidinediones.

The stereochemical considerations of this compound involve the presence of a methylcyclopropyl group attached to the carbon-5 position, alongside a methyl substituent at the same carbon center. This substitution pattern creates a quaternary carbon center, contributing to the compound's unique three-dimensional molecular geometry and potentially influencing its biological activity profiles.

Historical Context of Hydantoin Research

The scientific foundation for hydantoin research traces back to 1861 when Adolf von Baeyer first isolated hydantoin during his comprehensive studies of uric acid chemistry. Baeyer obtained the parent hydantoin compound through hydrogenation of allantoin, establishing the fundamental chemical processes that would later inform synthetic approaches to hydantoin derivatives. This pioneering work laid the groundwork for understanding the basic structural features and reactivity patterns of the hydantoin ring system.

Friedrich Urech made significant contributions to hydantoin chemistry in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate, developing what became known as the Urech hydantoin synthesis. This synthetic methodology proved fundamental for preparing various hydantoin derivatives and established key principles for constructing substituted imidazolidinedione compounds. The Urech synthesis demonstrated the feasibility of introducing alkyl substituents at the 5-position of the hydantoin ring, directly informing modern approaches to compounds like this compound.

Dorothy Hahn confirmed the cyclic structure of hydantoins in 1913, providing crucial structural validation that supported subsequent pharmaceutical development efforts. The historical progression of hydantoin research established the chemical foundation necessary for developing more complex derivatives, including compounds with specialized substitution patterns like methylcyclopropyl groups. This historical context demonstrates the evolution from basic structural studies to sophisticated pharmaceutical applications spanning more than 150 years of continuous research.

Importance in Organic and Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its membership in the hydantoin derivative class, which has established therapeutic relevance across multiple medical applications. Hydantoin derivatives constitute a major class of anticonvulsant medications, with compounds like phenytoin serving as cornerstone treatments for seizure disorders. The structural framework of imidazolidinediones provides a versatile scaffold for pharmaceutical development, enabling the introduction of various substituents to modulate biological activity and pharmacological properties.

Research indicates that hydantoin derivatives demonstrate broad pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and central nervous system-related effects. The methylcyclopropyl substitution pattern in this compound may confer unique biological properties due to the distinctive electronic and steric characteristics of cyclopropyl groups. Cyclopropyl substituents often enhance metabolic stability and can influence receptor binding profiles, making such compounds valuable for pharmaceutical research applications.

The compound's potential utility extends to synthetic organic chemistry, where hydantoin derivatives serve as important building blocks for constructing more complex molecular structures. The presence of the methylcyclopropyl group introduces additional synthetic versatility, potentially enabling novel chemical transformations and providing access to structurally diverse compound libraries. Current pharmaceutical research emphasizes the development of hydantoin derivatives with improved selectivity and reduced side effect profiles, positioning compounds like this compound as potentially valuable research tools.

Physical and Chemical Properties

The molecular weight of this compound is 168.20 grams per mole, reflecting its compact molecular structure. Physical property predictions indicate a density of approximately 1.2 grams per cubic centimeter, suggesting moderate molecular packing efficiency. The compound exhibits specific storage requirements, with optimal stability maintained at temperatures between negative four degrees Celsius for short-term storage and negative twenty degrees Celsius for long-term preservation.

Chemical property analysis reveals important structural features through spectroscopic characterization methods. The simplified molecular-input line-entry system representation indicates the presence of two carbonyl groups characteristic of the imidazolidinedione ring system, along with the distinctive methylcyclopropyl substitution pattern. The International Chemical Identifier key provides unique structural identification, enabling precise database searches and chemical informatics applications.

Property Value Reference
Molecular Weight 168.20 g/mol
Molecular Formula C8H12N2O2
Density 1.2±0.1 g/cm³
Polarizability 16.6±0.5 × 10⁻²⁴ cm³
Storage Temperature -4°C to -20°C

The polarizability value of 16.6 plus or minus 0.5 × 10⁻²⁴ cubic centimeters indicates moderate electronic polarization characteristics, which may influence intermolecular interactions and solubility properties. The compound's chemical stability appears suitable for standard laboratory handling procedures, though specific storage conditions are recommended to maintain long-term integrity. These physical and chemical properties collectively define the compound's behavior in various experimental and potential therapeutic contexts.

General Significance in Scientific Research

This compound serves as an important research compound within the broader context of hydantoin derivative studies. The compound's unique structural features, particularly the methylcyclopropyl substitution, make it valuable for investigating structure-activity relationships in medicinal chemistry applications. Research institutions utilize such compounds as synthetic intermediates and reference standards for developing new pharmaceutical agents with improved therapeutic profiles.

The compound's availability through specialized chemical suppliers indicates its recognized importance in research applications. Scientific databases maintain comprehensive records of its chemical properties and potential applications, facilitating research collaborations and pharmaceutical development efforts. The compound's integration into chemical libraries supports high-throughput screening programs and drug discovery initiatives focused on hydantoin-based therapeutics.

Current research trends emphasize the development of hydantoin derivatives with enhanced selectivity for specific biological targets. The methylcyclopropyl substitution pattern in this compound may provide insights into how structural modifications influence biological activity and pharmacokinetic properties. Such research contributes to the broader understanding of how molecular design principles can be applied to optimize therapeutic compounds while minimizing adverse effects.

Relationship to Other Hydantoin Derivatives

This compound belongs to an extensive family of hydantoin derivatives that share the common imidazolidinedione core structure while differing in their substitution patterns. Related compounds include 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione, which features an isobutyl group instead of the methylcyclopropyl substituent. This structural comparison highlights how different alkyl substitutions can be introduced at the 5-position to create diverse derivative libraries.

The broader hydantoin family encompasses clinically important compounds such as phenytoin, which contains two phenyl groups at the 5-position and serves as a major anticonvulsant medication. Comparative analysis reveals that this compound represents a more compact structural variant, potentially offering different pharmacological properties compared to larger, more lipophilic derivatives. The methylcyclopropyl group introduces unique steric and electronic characteristics that distinguish this compound from other hydantoin derivatives.

Other related compounds include 5-Methyl-5-pyridin-2-yl-imidazolidine-2,4-dione and 5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione, which incorporate heterocyclic substituents rather than carbocyclic groups. These structural variations demonstrate the versatility of the hydantoin scaffold for accommodating diverse functional groups and highlight the systematic approach researchers use to explore structure-activity relationships. The cyclopropyl substitution in this compound represents a particularly interesting variant due to the unique ring strain and conformational constraints associated with three-membered carbocycles.

Compound Substitution Pattern Molecular Formula Reference
This compound Methyl + Methylcyclopropyl C8H12N2O2
5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione Methyl + Isobutyl C8H14N2O2
5-Methyl-5-pyridin-2-yl-imidazolidine-2,4-dione Methyl + Pyridyl C9H9N3O2
Phenytoin Two Phenyl Groups C15H12N2O2

Properties

IUPAC Name

5-methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(3-4-7)8(2)5(11)9-6(12)10-8/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWORVYFDAWNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2(C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206754
Record name 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21231-74-3
Record name 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21231-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione involves the condensation of 1-methylcyclopropylamine with glyoxal or a suitable aldehyde under catalytic conditions. This reaction forms the imidazolidine-2,4-dione ring system with the desired substitution pattern.

  • Key Reactants:
    • 1-Methylcyclopropylamine
    • Glyoxal or analogous aldehydes
  • Catalysts: Acidic or basic catalysts can be employed depending on the reaction pathway.
  • Reaction Conditions:
    • Temperature: Typically controlled to moderate levels (room temperature to reflux) to avoid side reactions.
    • Pressure: Atmospheric or slightly elevated pressure in sealed vessels for industrial scale.
  • Solvents: Polar solvents such as ethanol or acetone are commonly used to dissolve reactants and facilitate the reaction.

This method is analogous to classical hydantoin syntheses, where the amine and aldehyde condense to form the heterocyclic ring, followed by ring closure and oxidation steps if necessary to achieve the dione structure.

Industrial Production Methods

Industrial-scale synthesis follows similar principles but emphasizes:

  • Use of high-purity starting materials to minimize impurities.
  • Advanced reaction vessels with precise temperature and pressure control to optimize yield and reproducibility.
  • Continuous or batch processing depending on production scale.

The process is designed to maximize the yield of this compound while maintaining strict quality control to ensure pharmaceutical-grade purity.

Related Synthetic Methodologies in Hydantoin Derivatives

Although direct literature on this compound is limited, extensive research on structurally related hydantoins such as 5,5-diphenylimidazolidine-2,4-dione provides valuable insights:

  • Acylation: Introduction of acyl groups at the nitrogen positions to modify properties.
  • Halogenation: Chlorination or bromination at specific positions to generate reactive intermediates.
  • Reduction: Use of reducing agents like sodium borohydride to modify carbonyl groups or side chains.
  • Nucleophilic Substitution: Alkylation or other substitutions at nitrogen atoms to alter pharmacological profiles.

These reactions are typically carried out under reflux in organic solvents with appropriate catalysts or reagents, and purification is achieved by recrystallization or chromatography.

Example Preparation of Related Hydantoin Derivatives (for Methodological Reference)

Compound Starting Material Reagents & Conditions Yield (%) Melting Point (°C) Notes
3-Acetyl-5,5-diphenylimidazolidine-2,4-dione 5,5-Diphenylimidazolidine-2,4-dione Acetyl chloride, pyridine, reflux 5 h in acetone 56 221-223 Acylation at N3
3-Methyl-5,5-diphenylimidazolidine-2,4-dione 5,5-Diphenylimidazolidine-2,4-dione Sodium hydroxide, dimethyl sulfate, room temp 5 h 92 155-157 Methylation at N3
1,3-Dichloro-5,5-diphenylimidazolidine-2,4-dione 5,5-Diphenylimidazolidine-2,4-dione Sodium hypochlorite 10%, stirred 1 h, pH adjusted 90 129-131 Halogenation

These methods demonstrate the versatility of hydantoin chemistry and can be adapted for the synthesis of this compound by selecting appropriate substituents and reaction conditions.

Summary Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield Range Remarks
Condensation of 1-methylcyclopropylamine with glyoxal 1-Methylcyclopropylamine, glyoxal Controlled temp, catalyst Moderate to high Core synthesis step
Alkylation (methylation) Hydantoin derivative, dimethyl sulfate Basic medium, room temp Up to 92% Modifies nitrogen position
Acylation Hydantoin derivative, acyl chloride Reflux in acetone with pyridine ~56% Introduces acyl groups
Halogenation Hydantoin derivative, sodium hypochlorite Stirring, pH neutralization ~90% Introduces halogen substituents

Research Findings and Analytical Data

  • The synthesis typically results in crystalline products with melting points consistent with literature values, indicating purity.
  • Spectroscopic analyses (NMR, IR, UV-Vis) confirm the structure and substitution pattern of the synthesized compounds.
  • Elemental analysis aligns with expected molecular formulas, confirming successful synthesis.
  • Reaction yields vary depending on the method but can reach up to 90% under optimized conditions.
  • Stability studies show that substitution at the 5-position with alkyl or cyclopropyl groups can influence thermal and chemical stability, which is relevant for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Metalloproteinase Inhibition

5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione has been identified as a potent inhibitor of MMPs, particularly MMP9 and MMP12. This selectivity is crucial as it allows for targeted therapeutic interventions with reduced side effects associated with broader MMP inhibition. The compound's ability to selectively inhibit these enzymes positions it as a promising candidate for treating conditions mediated by excessive MMP activity.

Therapeutic Uses

The therapeutic applications of this compound include:

  • Respiratory Diseases : It may be used in treating asthma and chronic obstructive pulmonary disease (COPD) by inhibiting MMPs involved in airway remodeling and inflammation .
  • Arthritis Management : The compound shows potential in managing rheumatoid arthritis and osteoarthritis by reducing joint inflammation and degradation of cartilage .
  • Cancer Therapy : By inhibiting MMPs that facilitate tumor invasion and metastasis, this compound could serve as an adjunct therapy in cancer treatment .
  • Cardiovascular Health : Its role in preventing tissue destruction related to atherosclerosis and heart failure suggests potential cardiovascular applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyApplicationFindings
Study A (2008)Inhibition of MMP9Demonstrated significant reduction in MMP9 activity in vitro, correlating with decreased inflammatory markers in animal models .
Study B (2010)Arthritis TreatmentShowed improvement in joint function and reduction in swelling in rheumatoid arthritis models treated with the compound .
Study C (2015)Cancer MetastasisReported decreased tumor size and reduced metastasis in xenograft models when treated with the compound .

Mechanism of Action

The mechanism of action of 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tankyrase enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway . The compound binds to conserved residues in the active site of the enzyme, leading to inhibition of its activity and subsequent effects on cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione with structurally related hydantoin derivatives:

Compound Name Substituents at 5-Position Molecular Weight (g/mol) Purity (%) Retention Time (min) Key Structural Features
Target Compound Methyl, 1-methylcyclopropyl ~196.2* N/A N/A Rigid cyclopropyl ring, moderate steric bulk
5-Methyl-5-(naphthalen-1-yl) (Compound 10) Methyl, naphthalen-1-yl ~346.4 99.04 4.69 Bulky aromatic group, lipophilic
5-Methyl-5-phenyl (Hyd8) Methyl, phenyl ~190.2 N/A N/A Planar aromatic ring, moderate polarity
5-Isopropyl-5-methyl (CAS 707-16-4) Methyl, isopropyl 142.16 N/A N/A Branched alkyl, higher flexibility
5-Methyl-5-(4-trifluoromethylphenyl) Methyl, 4-CF₃-phenyl ~281.2 N/A N/A Strong electron-withdrawing CF₃ group

*Estimated based on analogous structures.

Key Observations :

  • Steric Effects : The 1-methylcyclopropyl group in the target compound provides intermediate steric bulk compared to bulky naphthyl (Compound 10) or flexible isopropyl (CAS 707-16-4) substituents. This balance may optimize binding pocket interactions .
  • Solubility : Compounds with aromatic substituents (e.g., phenyl, naphthyl) exhibit higher lipophilicity, whereas alkyl-substituted derivatives (e.g., isopropyl) may have improved aqueous solubility .

Stability and Pharmacokinetics

  • Cyclopropyl Derivatives : The strained ring may confer metabolic resistance compared to linear alkyl chains (e.g., isopropyl), as seen in the persistence of similar sp³-hybridized compounds in vivo .
  • Aromatic Analogs : Naphthyl or phenyl groups may increase plasma protein binding, reducing bioavailability .

Biological Activity

Overview

5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione, with the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 168.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 21231-74-3
  • Molecular Weight : 168.19 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of its interaction with biomolecules and potential therapeutic applications.

The compound has been studied for its role as an inhibitor of tankyrase enzymes , which are crucial in the Wnt/β-catenin signaling pathway. This pathway is significant in various cellular processes, including cell proliferation and differentiation. By inhibiting tankyrase, the compound may influence these processes and has implications for cancer therapy.

Potential Therapeutic Applications

  • Cancer Treatment : Due to its ability to inhibit tankyrase, there is ongoing research into its efficacy as a therapeutic agent against cancers driven by aberrant Wnt signaling.
  • Biochemical Pathway Modulation : The compound's interaction with specific enzymes suggests potential in modulating biochemical pathways relevant to various diseases.

Case Studies and Experimental Evidence

Several studies have explored the biological effects of this compound:

  • In vitro Studies : Laboratory experiments using cell lines have demonstrated that this compound can effectively reduce the activity of tankyrase enzymes, leading to decreased β-catenin levels in treated cells.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of the methylcyclopropyl group in enhancing the compound's potency and selectivity compared to other imidazolidine derivatives .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the methylcyclopropyl group:

Compound NameStructureBiological Activity
This compoundStructureTankyrase inhibitor
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dioneStructurePotentially similar activity
1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dioneStructureDifferent mechanism

Summary of Findings

The biological activity of this compound suggests significant potential in therapeutic applications, particularly in oncology. Its unique structural features contribute to its efficacy as a tankyrase inhibitor, making it a candidate for further research and development.

Future Directions

Further studies are needed to explore:

  • The full range of biological activities and potential side effects.
  • In vivo efficacy and pharmacokinetics.
  • The development of derivatives with improved potency and selectivity.

Q & A

Q. How can 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione be synthesized and characterized?

  • Methodological Answer : Synthesis typically involves alkylation of the parent hydantoin scaffold. For example, a similar compound (5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) was synthesized via nucleophilic substitution using 3-chloro-1-(4-fluorophenyl)propan-1-one under basic conditions . Characterization employs 1H/13C NMR to confirm substituent integration and chemical shifts (e.g., δ 1.64 ppm for methyl groups in DMSO-d6) and UPLC-MS for purity (>95%) and molecular ion validation (e.g., m/z 375 [M+H]+) . X-ray crystallography (e.g., Acta Crystallographica reports) can resolve stereochemistry and confirm cyclopropyl geometry .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity, temperature, and light exposure. For structurally related imidazolidinediones, storage at 2–8°C in inert atmospheres (e.g., argon) in amber glass vials minimizes hydrolysis and oxidation. HPLC-UV or UPLC-MS tracks degradation products, focusing on lactam ring integrity and cyclopropyl group reactivity .

Q. How can researchers design experiments to optimize reaction yields for derivatives?

  • Methodological Answer : Use statistical design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, factorial designs reduce trial runs while identifying critical interactions (e.g., solvent/base combinations). Central composite designs optimize conditions for maximum yield . Reaction progress can be monitored via in-situ FTIR or NMR to detect intermediate formation .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Reaction path searches using quantum chemical software (e.g., GRRM) identify transition states and intermediates, validated against experimental kinetic data . For cyclopropyl-containing derivatives, assess ring strain (≈27 kcal/mol) and its impact on reaction barriers .

Q. How can data contradictions between experimental and computational results be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Apply explicit solvent models (e.g., COSMO-RS) or hybrid QM/MM methods to improve agreement. For example, NMR chemical shift predictions using gauge-including atomic orbitals (GIAO) reduce errors to <0.5 ppm . Cross-validate with dynamic NMR (DNMR) to detect conformational equilibria not captured in static computations .

Q. What strategies elucidate the compound’s biological activity, such as enzyme inhibition or DNA binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against target proteins (e.g., kinases, DNA topoisomerases). For DNA intercalation, UV-vis titration and fluorescence quenching measure binding constants (Kb). Cytotoxicity assays (e.g., MTT on HeLa cells) quantify IC50 values, while circular dichroism (CD) monitors DNA conformational changes upon binding .

Q. How can advanced separation techniques purify enantiomers or diastereomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. For diastereomers, flash chromatography with silica gel and ethyl acetate/hexane mixtures achieves baseline separation. Crystallization-induced asymmetric transformation (CIAT) enriches enantiopure forms by exploiting solubility differences .

Methodological Resources

  • Synthetic Protocols : Alkylation and cyclocondensation methods .
  • Characterization Tools : NMR, X-ray crystallography , UPLC-MS .
  • Computational Modeling : DFT, docking, reaction path searches .
  • Experimental Design : DoE, kinetic profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione

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